8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a trimethoxybenzoyl group, and a tetrahydro-pyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C21H21FN2O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H21FN2O4/c1-26-18-8-12(9-19(27-2)20(18)28-3)21(25)24-7-6-17-15(11-24)14-10-13(22)4-5-16(14)23-17/h4-5,8-10,23H,6-7,11H2,1-3H3 |
InChI Key |
PJKYMOULVPJUHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole core . The trimethoxybenzoyl group can be introduced through acylation reactions using appropriate acid chlorides or anhydrides . Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death . Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability . The combination of the trimethoxybenzoyl group with the tetrahydro-pyridoindole core also provides a distinct structural framework that can be exploited for the development of new therapeutic agents .
Biological Activity
The compound 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a member of the pyridoindole class of compounds and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 433.9 g/mol. The compound features a tetrahydro-pyridoindole core structure with a fluorine atom and a trimethoxybenzoyl moiety that contribute to its biological properties.
Research indicates that compounds within the pyridoindole class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit specific enzymes related to cancer progression and other diseases.
- Modulation of Ion Channels : The compound may influence ion channel activity, particularly in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulation.
- Antineoplastic Properties : Some studies suggest that this compound may possess anti-cancer properties by affecting cellular signaling pathways.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the chemical structure influence biological activity. Key findings include:
- Substituent Effects : The presence of methoxy groups on the benzoyl moiety enhances solubility and biological activity.
- Fluorine Substitution : The introduction of a fluorine atom at specific positions has been linked to increased potency against certain targets.
Table 1: Summary of SAR Findings
| Compound Variant | Key Modifications | Biological Activity | EC50 (µM) |
|---|---|---|---|
| Compound A | No fluorine | Low potency | >20 |
| Compound B | Fluorine at C8 | Moderate potency | 5 |
| Compound C | Trimethoxy group | High potency | 0.1 |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Cystic Fibrosis Modulation : A study demonstrated that derivatives of the tetrahydro-pyridoindole scaffold effectively rescue CFTR function in F508del-CFTR mutant cells. The most potent compounds showed EC50 values in the low micromolar range .
- Antitumor Activity : In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.5 µM against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
